molecular formula C10H17FN4 B2655104 [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine CAS No. 1820570-10-2

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine

Cat. No. B2655104
CAS RN: 1820570-10-2
M. Wt: 212.272
InChI Key: OQXFTTJBKWWGMA-WPRPVWTQSA-N
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Description

This compound is a molecule with the formula C16H28FN5O . It has a unique structure characterized by five consecutive rings . The molecule has two defined stereocentres .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to its five consecutive rings . The key interaction between the phenyl ring on the pyrazole and the S(2) extensive subsite of DPP-4 not only boosts potency but also increases selectivity .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 442.1±40.0 °C at 760 mmHg, and a flash point of 221.2±27.3 °C . It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . Its polar surface area is 45 Å2 .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar compounds have been found to inhibit dipeptidyl peptidase IV (DPP-4), making them potential anti-diabetic agents .

properties

IUPAC Name

[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4/c1-14-9(2-3-13-14)7-15-6-8(11)4-10(15)5-12/h2-3,8,10H,4-7,12H2,1H3/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXFTTJBKWWGMA-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN2CC(CC2CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)CN2C[C@H](C[C@H]2CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2S,4S)-4-Fluoro-1-((1-methyl-1H-pyrazol-5-yl)methyl)pyrrolidin-2-yl)methanamine

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